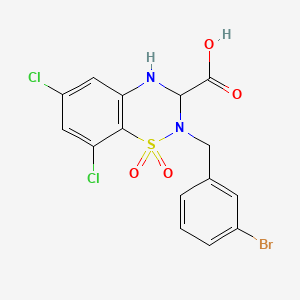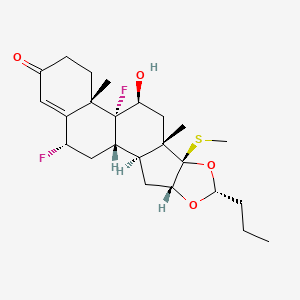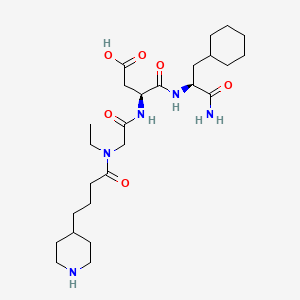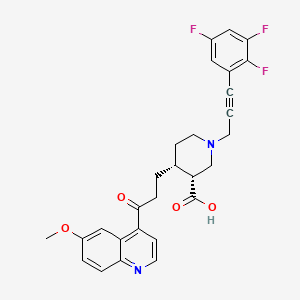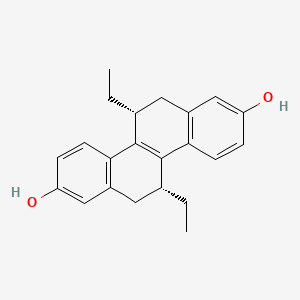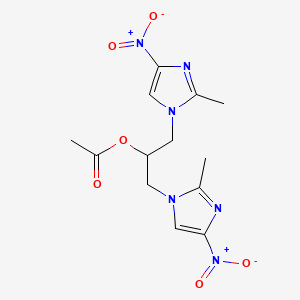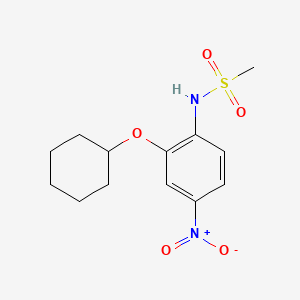
NS-398
Vue d'ensemble
Description
Applications De Recherche Scientifique
NS-398 is widely used in scientific research due to its selective inhibition of COX-2. Its applications include:
Chemistry: Studying the role of COX-2 in various chemical reactions and pathways.
Biology: Investigating the biological functions of COX-2 in inflammation, pain, and cancer.
Medicine: Exploring the potential therapeutic uses of COX-2 inhibitors in treating conditions like arthritis, cancer, and neurodegenerative diseases.
Industry: Developing new anti-inflammatory drugs and understanding the safety and efficacy of COX-2 inhibitors
Mécanisme D'action
Target of Action
NS-398, also known as N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide, is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in the conversion of arachidonic acid to prostaglandins and other eicosanoids .
Mode of Action
This compound selectively inhibits the activity of COX-2, with an IC50 of 3.8 μM . It has no effect on COX-1 at concentrations up to 100 μM . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain.
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway, reducing the production of prostaglandins and other eicosanoids . This can lead to a decrease in inflammation and pain. Additionally, this compound has been shown to induce apoptosis and cell cycle arrest .
Pharmacokinetics
It is known to be orally active
Result of Action
This compound has been shown to have various effects depending on the cell type. For instance, in human prostate carcinoma cell line LNCaP, this compound induces apoptosis . This compound treatment also results in C4-2b cell differentiation into an unusual neuroendocrine-like cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other signaling molecules or drugs can affect the efficacy of this compound. Additionally, the specific cellular environment, such as the presence of androgens in prostate cancer cells, can influence the response to this compound .
Analyse Biochimique
Biochemical Properties
N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide interacts with the enzyme COX-2, inhibiting its activity . This interaction plays a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids . The inhibition of COX-2 by NS-398 has significant implications in various biochemical reactions, particularly those involved in inflammation and cancer progression .
Cellular Effects
N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide has been shown to have profound effects on various types of cells and cellular processes. For instance, in human prostate carcinoma cell line LNCaP, this compound was found to induce apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide involves its binding interactions with COX-2, leading to the inhibition of this enzyme . This results in decreased production of prostaglandins and other eicosanoids, thereby influencing various cellular processes, including inflammation and tumor growth .
Temporal Effects in Laboratory Settings
The effects of N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide can change over time in laboratory settings. For instance, it has been observed that this compound treatment resulted in increased production of COX-2 and the pro-inflammatory cytokine, MIF by the C4-2b LNCaP subline .
Dosage Effects in Animal Models
The effects of N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide vary with different dosages in animal models. For example, it has been shown to display potent anti-inflammatory and analgesic activity in vivo in rat at concentrations from 0.3 to 5 mg/kg .
Metabolic Pathways
N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme COX-2 . By inhibiting COX-2, this compound affects the production of prostaglandins and other eicosanoids, which are key components of this metabolic pathway .
Subcellular Localization
The subcellular localization of N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide is not explicitly reported in the literature. Considering its role as a COX-2 inhibitor, it is likely to be localized in the same subcellular compartments as COX-2, which include the endoplasmic reticulum and nuclear envelope .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de NS-398 implique la réaction de la 2-cyclohexyloxy-4-nitroaniline avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane à basse température pour contrôler la vitesse de réaction et le rendement .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation en laboratoire, avec des ajustements pour l'échelle, l'efficacité et la sécurité. Le procédé implique des réacteurs à grande échelle, un contrôle précis de la température et des étapes de purification pour garantir la pureté et la qualité du composé .
Analyse Des Réactions Chimiques
Types de réactions : NS-398 subit principalement des réactions de substitution en raison de la présence des groupes nitro et sulfonamide. Ces groupes peuvent participer à des réactions de substitution nucléophile aromatique.
Réactifs et conditions courants :
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés dans des conditions douces pour faciliter les réactions de substitution.
Principaux produits :
Réactions de substitution : Les produits impliquent généralement le remplacement des groupes nitro ou sulfonamide par d'autres groupes fonctionnels.
Réactions de réduction : Le produit principal est le dérivé amine correspondant de this compound.
4. Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique en raison de son inhibition sélective de la COX-2. Ses applications incluent :
Chimie : Étudier le rôle de la COX-2 dans diverses réactions et voies chimiques.
Biologie : Étudier les fonctions biologiques de la COX-2 dans l'inflammation, la douleur et le cancer.
Médecine : Explorer les utilisations thérapeutiques potentielles des inhibiteurs de la COX-2 dans le traitement de maladies telles que l'arthrite, le cancer et les maladies neurodégénératives.
Industrie : Développer de nouveaux médicaments anti-inflammatoires et comprendre la sécurité et l'efficacité des inhibiteurs de la COX-2
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'enzyme cyclooxygénase-2 (COX-2). La COX-2 est impliquée dans la conversion de l'acide arachidonique en prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur. En inhibant la COX-2, this compound réduit la production de prostaglandines, atténuant ainsi l'inflammation et la douleur. Les cibles moléculaires comprennent le site actif de la COX-2, et les voies impliquées sont la voie de synthèse des prostaglandines .
Composés similaires :
Célécoxib : Un autre inhibiteur sélectif de la COX-2 utilisé pour traiter la douleur et l'inflammation.
Rofecoxib : Un inhibiteur de la COX-2 qui a été retiré du marché en raison de risques cardiovasculaires.
Valdécoxib : Un inhibiteur de la COX-2 utilisé à des fins similaires mais également retiré du marché en raison de problèmes de sécurité.
Unicité de this compound : this compound est unique dans son application spécifique dans la recherche pour étudier les aspects mécanistiques de l'inhibition de la COX-2. Contrairement à certains autres inhibiteurs de la COX-2, this compound est principalement utilisé dans des contextes expérimentaux plutôt que dans des applications cliniques, ce qui en fait un outil précieux pour comprendre les rôles biologiques et chimiques de la COX-2 .
Comparaison Avec Des Composés Similaires
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Valdecoxib: A COX-2 inhibitor used for similar purposes but also withdrawn due to safety concerns.
Uniqueness of NS-398: this compound is unique in its specific application in research to study the mechanistic aspects of COX-2 inhibition. Unlike some other COX-2 inhibitors, this compound is primarily used in experimental settings rather than clinical applications, making it a valuable tool for understanding the biological and chemical roles of COX-2 .
Propriétés
IUPAC Name |
N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDZCOWXCWUPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041084 | |
| Record name | NS398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123653-11-2 | |
| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123653-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123653112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-398 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NS398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP55KM2KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)
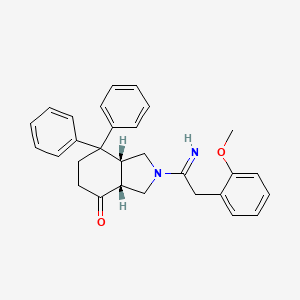
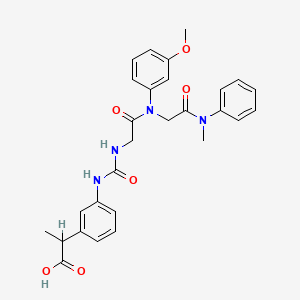
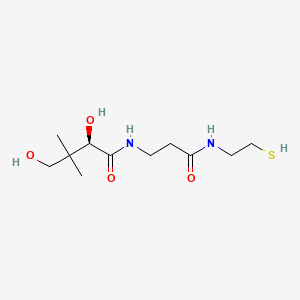
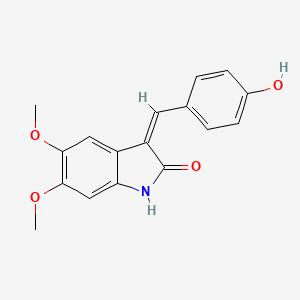
![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)
